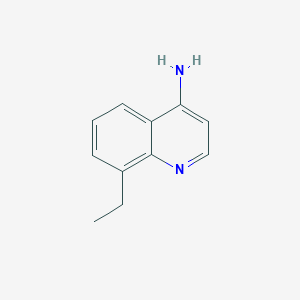

8-Ethylquinolin-4-amine

Description

Significance of Quinoline (B57606) Derivatives as Privileged Structures

In medicinal chemistry, certain molecular scaffolds are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. evitachem.commdpi.com The quinoline nucleus is a quintessential example of such a scaffold. evitachem.comscielo.br Its derivatives have been a focal point of extensive research, leading to the discovery of agents with a broad spectrum of bioactivities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. evitachem.commdpi.comscielo.br

The versatility of the quinoline ring allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects and improved pharmacological profiles. mdpi.com This inherent adaptability has cemented the quinoline scaffold's status as an indispensable tool in modern drug discovery and development.

Overview of 4-Aminoquinoline (B48711) Systems in Drug Discovery and Development

Within the broad family of quinoline derivatives, the 4-aminoquinoline system holds a particularly esteemed position, largely due to its historical and ongoing success in the fight against malaria. mdpi.com Chloroquine (B1663885), a classic 4-aminoquinoline, was a frontline antimalarial drug for decades, demonstrating high potency and good bioavailability. mdpi.comchem960.com The mechanism of action for many 4-aminoquinoline antimalarials involves interfering with the parasite's detoxification of heme within its digestive vacuole. who.int

Although resistance to chloroquine has become widespread, the 4-aminoquinoline core remains a critical pharmacophore for developing new antimalarial agents effective against resistant strains. chem960.comresearchgate.net Beyond malaria, this scaffold has been explored for other therapeutic applications, including anticancer, anti-inflammatory, and leishmanicidal agents. ontosight.aipreprints.org The amino group at the 4-position is often crucial for biological activity, and modifications to this group and other positions on the quinoline ring continue to be a fertile area of research to overcome drug resistance and broaden the therapeutic scope. who.intnih.gov

Contextualizing 8-Ethylquinolin-4-amine within Quinoline-Based Research

This compound is a specific derivative within the 4-aminoquinoline class. While detailed research focusing exclusively on this compound is limited in publicly available literature, its structure suggests potential areas of scientific interest based on the activities of closely related analogs.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 948293-65-0 chem960.com |

| Molecular Formula | C₁₁H₁₂N₂ chem960.com |

| Molecular Weight | 172.23 g/mol chem960.com |

| IUPAC Name | This compound chem960.com |

The synthesis of 4-aminoquinolines can often be achieved through methods like the Conrad-Limpach reaction followed by chlorination and subsequent nucleophilic substitution at the 4-position. mdpi.com For instance, the synthesis of various 2-alkyl-4-chloroquinolines, which are precursors to 4-aminoquinolines, has been described, involving the reaction of anilines with β-ketoesters followed by treatment with a chlorinating agent like POCl₃. mdpi.com The final amino group is then introduced by reacting the 4-chloroquinoline (B167314) intermediate with the desired amine. mdpi.com

The biological significance of substituents at the 8-position of the quinoline ring has been noted in several studies. For example, 8-methylquinolin-4-amine, a close structural analog of the title compound, has been investigated for antimalarial, antimicrobial, and anticancer activities. The 8-aminoquinoline (B160924) class, exemplified by the antimalarial drug primaquine, highlights the importance of substitution at this position for specific biological effects, particularly tissue schizontocidal activity in malaria. who.int

Furthermore, research into compounds like 3-chloro-8-ethylquinolin-4-amine, which has been investigated for its potential as an antimicrobial agent, underscores the continued interest in exploring the biological potential of 8-substituted 4-aminoquinolines. evitachem.com The ethyl group at the 8-position, as seen in this compound, provides aliphatic character that can influence properties such as lipophilicity and membrane permeability, which are critical for a compound's pharmacokinetic profile. Therefore, this compound represents a molecule that resides at the intersection of several important structural motifs in medicinal chemistry, making it a candidate for synthesis and evaluation in various biological screening programs, particularly in the search for new antimicrobial and anticancer agents.

Structure

3D Structure

Properties

IUPAC Name |

8-ethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFXJONLMHAAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589057 | |

| Record name | 8-Ethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-65-0 | |

| Record name | 8-Ethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 8 Ethylquinolin 4 Amine and Analogous Quinoline Derivatives

Influence of the 8-Ethyl Substituent on Pharmacological Profiles

The substituent at the C8 position of the quinoline (B57606) ring plays a significant role in modulating the pharmacological activity of its derivatives. While direct and extensive SAR studies focusing solely on the 8-ethyl group are limited, the influence of various substituents at this position has been investigated in broader contexts, such as in the development of anticancer, anticonvulsant, and antihypertensive agents. jst.go.jpnih.govresearchgate.netnih.gov

In the context of anticancer research, brominated 8-substituted quinolines (including 8-amino and 8-hydroxyquinolines) have shown that substitutions on the quinoline ring can improve antiproliferative activity. researchgate.net The introduction of alkyl groups, such as the ethyl group at C8, can alter how the molecule fits into a target protein's binding pocket and can influence its metabolic stability.

Table 1: Effect of C8 Substituents on the Pharmacological Activity of Quinoline Derivatives This table is illustrative, based on general findings in the literature regarding C8-substituted quinolines.

| C8 Substituent | General Pharmacological Effect | Potential Influence |

| Hydrogen (-H) | Baseline activity | Serves as a reference compound. |

| Methyl (-CH₃) | Varies with target | Increases lipophilicity slightly. |

| Ethyl (-CH₂CH₃) | Varies with target | Further increases lipophilicity and steric bulk compared to methyl. |

| Hydroxy (-OH) | Potent metal chelation, anticancer activity | Introduces hydrogen bonding capability and metal binding site. nih.govresearchgate.net |

| Methoxy (B1213986) (-OCH₃) | Enhanced activity in some contexts | Increases lipophilicity and can alter electronic distribution. researchgate.netwho.int |

| Amino (-NH₂) | Anticancer activity | Provides a site for hydrogen bonding. researchgate.net |

| Aryloxypropanolamine | Antihypertensive, Anticonvulsant | Confers β-blocking properties. jst.go.jpnih.govresearchgate.net |

Role of the 4-Amino Group in Ligand-Target Recognition and Binding

The 4-amino group is a cornerstone of the pharmacophore for a vast number of biologically active quinoline derivatives, most notably the 4-aminoquinoline (B48711) class of antimalarial drugs like chloroquine (B1663885). esr.ieresearchgate.net SAR studies have consistently demonstrated that this group is essential for activity.

The basic nitrogen of the 4-amino group is crucial for the mechanism of action in many cases. In the context of antimalarial agents, it is believed to play a critical role in the accumulation of the drug in the acidic food vacuole of the parasite through a pH-trapping mechanism. researchgate.netresearchgate.net Once protonated, the charged molecule is less able to diffuse back across the vacuolar membrane, leading to high concentrations at the site of action. researchgate.net

Furthermore, the 4-amino group acts as a key hydrogen bond donor and acceptor, facilitating critical interactions with the molecular target. mbimph.com In the case of antimalarials, it is involved in binding to heme (ferriprotoporphyrin IX), preventing its detoxification and polymerization into hemozoin, which is toxic to the parasite. asm.org For other targets, such as cholinesterases, the 4-amino group can interact with key amino acid residues like glutamate (B1630785) in the enzyme's active site. researchgate.net Modifications that remove or significantly alter the basicity or hydrogen-bonding capacity of this group often lead to a dramatic loss of biological activity. researchgate.net

Impact of Side Chain Modifications on Efficacy and Selectivity

The side chain attached to the 4-amino group provides another critical point for modification to optimize the efficacy and selectivity of quinoline derivatives.

The length of the flexible alkyl chain that connects the quinoline core to a terminal amino group significantly influences biological activity. Studies on chloroquine analogs have shown that the length of this aliphatic side chain is a key determinant of antimalarial potency. asm.orgnih.gov An optimal length, typically between two to four carbons, is often required to correctly position the terminal basic amine group to interact with its target or to facilitate the drug's accumulation. asm.org A study of 2-arylvinylquinolines also found that a dimethylaminoethylamine side chain was superior to a dimethylaminobutylamine chain, indicating that even for different quinoline scaffolds, the side chain spacing is a critical parameter. nih.gov Deviating from this optimal length can lead to a significant loss of potency.

Table 2: Influence of Side Chain Length on Antimalarial Activity of 4-Aminoquinoline Analogs This table represents a general trend observed in SAR studies of antimalarial quinolines.

| Side Chain Structure at C4 | Number of Carbon Atoms in Linker | General Activity Trend |

| -NH-(CH₂)₂-NR₂ | 2 | Often high activity |

| -NH-(CH₂)₃-NR₂ | 3 | Often high activity |

| -NH-(CH₂)₄-NR₂ | 4 | Activity often maintained or slightly decreased nih.gov |

| -NH-(CH₂)₅-NR₂ | 5 | Generally reduced activity |

Incorporating heterocyclic rings, such as piperazine (B1678402) or pyrrolidine, into the side chain is a common and effective strategy to enhance pharmacological activity. These rings can introduce conformational rigidity, alter basicity (pKa), and provide additional points for interaction with the biological target.

Table 3: Examples of Heterocyclic Moieties in Quinoline Side Chains and Their Effects

| Compound Type/Scaffold | Heterocyclic Moiety | Observed Pharmacological Activity | Reference |

| 8-Oxypropanolamine quinolines | Piperazino | Anticonvulsant, Antihypertensive | jst.go.jpnih.govresearchgate.net |

| 8-Oxypropanolamine quinolines | 4''-Ethylpiperazino | Antihypertensive | jst.go.jpnih.gov |

| 8-Oxypropanolamine quinolines | 4''-Phenylpiperazino | Anticonvulsant, Antihypertensive | jst.go.jpnih.gov |

| Chloroquine-CRA Hybrids | Piperazin-1-yl | Antimalarial (activity against resistant strains) | asm.org |

| 6-Chloro-2-methylquinolin-4-amine | Pyrrolidin-1-yl | Precursor for antimalarial agents | nih.gov |

Substituent Effects on the Quinoline Ring System Beyond C4 and C8

Modifications to other positions on the quinoline ring, particularly the benzene (B151609) portion, are also crucial for tuning activity.

Halogenation is a powerful tool in medicinal chemistry to modulate a drug's electronic properties, lipophilicity, and metabolic stability. mdpi.com In the realm of 4-aminoquinolines, the presence of an electron-withdrawing group at the C7 position, most commonly a chlorine atom, is a well-established requirement for high antimalarial activity. esr.ieresearchgate.net The 7-chloro substituent is a hallmark of highly potent drugs like chloroquine and amodiaquine. This substitution lowers the pKa of the quinoline ring nitrogen, which is thought to be important for the drug's accumulation and target interaction. researchgate.net

While C7 is the most studied position for halogenation, other positions have also been explored. Introducing a chlorine atom at the 7-position of kynurenic acid derivatives strengthens their antagonism at NMDA receptors. mdpi.compreprints.org In SAR studies of 2-arylvinylquinolines, compounds with a C6-chloro substituent were synthesized and evaluated for antimalarial activity. nih.gov Bromination of 8-substituted quinolines has also been shown to enhance antiproliferative effects against various cancer cell lines. researchgate.net The position and nature of the halogen can fine-tune the molecule's properties for improved potency and selectivity.

Table 4: Effect of Halogenation on the Quinoline Ring This table summarizes general findings on the role of halogen substituents.

| Position | Halogen | General Effect on Activity | Context |

| C7 | Chlorine (Cl) | Enhances activity significantly | Antimalarials esr.ieresearchgate.net |

| C7 | Bromine (Br) | Enhances activity | Antimalarials researchgate.net |

| C7 | Fluorine (F) | Can enhance metabolic stability and receptor blockade | General Drug Design mdpi.com |

| C6 | Chlorine (Cl) | Modulates activity | Antimalarials nih.gov |

| C6, C8 | Bromine (Br) | Enhances activity | Anticancer researchgate.net |

Electronic Effects of Various Substituents (e.g., methoxy, trifluoromethyl)

The electronic properties of substituents on the quinoline ring play a pivotal role in modulating the biological activity of derivatives analogous to 8-Ethylquinolin-4-amine. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's reactivity, polarity, lipophilicity, and ability to interact with biological targets. spu.edu.sy These modifications influence pharmacokinetic profiles and the potency of the compound's mechanism of action. spu.edu.sy

Electron-Donating Groups (EDGs): The Methoxy Group

The methoxy group (-OCH3) is a classic example of a strong electron-donating group. Its presence on the quinoline scaffold can increase electron density on the aromatic ring system. This heightened electron density can influence the reactivity of the compound; for instance, it has been noted to decrease reactivity towards certain cycloaddition reactions. rsc.org

In the context of biological activity, the methoxy group's influence is varied and position-dependent.

Anticancer Activity: The introduction of a methoxy group at the C8 position of the quinoline ring has been shown to improve antitumor properties. mdpi.com Conversely, in some pyrazolo[4,3-f]quinoline derivatives, replacing a methyl group with a methoxy substituent led to a decrease in cytotoxic effect against certain cancer cell lines. mdpi.com

Reactivity and Synthesis: In synthetic pathways, the electronic influence of the methoxy group is significant. It can direct the position of further chemical modifications. For example, 4-(trifluoromethoxy)anisole (B1299818) is deprotonated by certain strong bases at the position adjacent to the methoxy group rather than the more electron-withdrawing trifluoromethoxy group. researchgate.net

Electron-Withdrawing Groups (EWGs): The Trifluoromethyl Group

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group that significantly impacts the properties of the quinoline nucleus. Its strong inductive effect lowers the electron density of the aromatic system and can enhance lipophilicity and metabolic stability.

The trifluoromethyl group is a common feature in many biologically active quinoline derivatives. nih.gov

Antimalarial Activity: Research on 4-aminoquinoline analogs has indicated that a small, electron-withdrawing group, such as a trifluoromethyl or chlorine group, at the 7-position is a requirement for potent antimalarial activity against multi-drug resistant strains. nih.gov

Anticancer and Antimicrobial Activity: The trifluoromethyl group is a key structural feature in many compounds with potential antitumor and antimicrobial properties. Its presence on a phenylamino (B1219803) substituent at the 4-position can enhance target affinity through hydrophobic interactions. The trifluoromethoxy group (OCF3), which combines features of both methoxy and trifluoromethyl groups, is also a strong electron-withdrawing substituent that can lower the basicity of arylmetal compounds. researchgate.net

Enzyme Inhibition: In studies on quinoline derivatives as acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment, compounds with electron-withdrawing groups were found to be more effective than those with electron-donating groups. arabjchem.org

The strategic placement of these and other substituents with varying electronic characteristics is a cornerstone of structure-activity relationship (SAR) studies. Research has consistently shown that electron-withdrawing substituents at position 5 can improve anticancer activity, while a fluorine atom (another EWG) is often the optimal substituent at position 6. mdpi.comnih.gov Similarly, the antiviral activity of certain quinoline derivatives increases with the electron-withdrawing properties of substituents on an attached anilide ring. mdpi.com

The table below summarizes research findings on the electronic effects of substituents on the activity of various quinoline derivatives.

| Substituent | Position | Electronic Effect | Observed Impact on Activity/Property | Compound Class | Reference |

|---|---|---|---|---|---|

| Methoxy (-OCH3) | C8 | Electron-Donating | Improves antitumor properties. | Quinolin-4-ones | mdpi.com |

| Methoxy (-OCH3) | General | Electron-Donating | Decreases reactivity in cycloaddition reactions. | 4-Quinolone derivatives | rsc.org |

| Trifluoromethyl (-CF3) | C7 | Electron-Withdrawing | Enhances antimalarial potency against resistant strains. | 4-Aminoquinolines | nih.gov |

| Trifluoromethyl (-CF3) | General | Electron-Withdrawing | Enhances lipophilicity and metabolic stability. | Quinoline derivatives | |

| Trifluoromethyl (-CF3) | On Phenylamino at C4 | Electron-Withdrawing | May enhance target affinity via hydrophobic interactions. | Quinoline derivatives | |

| Nitrile (-CN) | C8 | Electron-Withdrawing | Enhances electrophilic interactions compared to bromo or CF3. | Ethyl quinoline-3-carboxylates | |

| General EWG | C5 | Electron-Withdrawing | Improved anticancer activity. | 8-Hydroxyquinoline (B1678124) Mannich bases | nih.gov |

| General EWG | General | Electron-Withdrawing | More effective for AChE inhibition than EDGs. | Quinoline analogs | arabjchem.org |

| General EWG | On Anilide Ring | Electron-Withdrawing | Increases antiviral activity. | 8-Hydroxyquinoline-2-carboxamides | mdpi.com |

Biological Activities and Pharmacological Profiles of 8 Ethylquinolin 4 Amine and Its Analogues

Anticancer and Antiproliferative Potential

The anticancer properties of 4-aminoquinoline (B48711) derivatives are well-documented, with numerous studies highlighting their ability to inhibit the growth of cancer cells. This potential stems from the core quinoline (B57606) structure, which is a key component in several approved anticancer drugs. rsc.org Researchers have synthesized and tested a multitude of analogues to enhance their cytotoxic effects and explore their mechanisms of action against various cancer types.

Inhibition of Cancer Cell Line Proliferation (e.g., HeLa, MDA-MB-231, A549)

Analogues of 8-Ethylquinolin-4-amine have shown significant promise in curbing the proliferation of a wide array of human cancer cell lines. For instance, a series of synthesized 4-aminoquinoline derivatives displayed excellent cytotoxicity against cell lines such as HCT-116 (colon cancer), A549 (lung cancer), DU-145 (prostate cancer), HepG2 (liver cancer), and LN229 (glioblastoma). researchgate.net

Specifically, derivatives have been designed using a hybrid pharmacophore approach to target breast cancer, showing effectiveness against MDA-MB-231, MDA-MB468, and MCF7 cell lines. nih.gov In one study, a particular 4-aminoquinoline sulfonyl analogue, compound 13 (VR23), was identified as highly effective across a broad spectrum of cancers in the NCI-60 panel and showed preferential cytotoxicity towards cancer cells over non-cancerous cells. nih.gov Further research into 4-aminoquinoline-benzimidazole hybrids demonstrated strong cytotoxic activity against leukemia and lymphoma cells. mdpi.com Additionally, certain analogues have shown exceptional antiproliferative effects against pancreatic cancer (MiaPaCa-2) and breast cancer (MDA-MB-231) cell lines, with IC50 values in the nanomolar range. tandfonline.comtandfonline.comnih.gov

Table 1: Antiproliferative Activity of 4-Aminoquinoline Analogues on Various Cancer Cell Lines

| Compound/Analogue Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-Aminoquinoline derivatives | HCT-116, A549, DU-145, HepG2, LN229 | Excellent cytotoxicity | researchgate.net |

| 4-Aminoquinoline sulfonyl analogues | MDA-MB-231, MDA-MB468, MCF7 | Effective cytotoxicity | nih.gov |

| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) | NCI-60 panel, including breast cancer lines | Potent and preferential cytotoxicity to cancer cells | nih.gov |

| 4-Aminoquinoline-benzimidazole hybrids | Leukemia (CCRF-CEM, THP-1), Lymphoma (Hut78, Raji) | Strong cytotoxic activity | mdpi.com |

| 4-Aminoquinoline heterocyclic derivatives | MiaPaCa-2 (pancreatic), MDA-MB-231 (breast) | Exceptional antiproliferative effects (nanomolar IC50) | tandfonline.comtandfonline.comnih.gov |

Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of this compound analogues are underpinned by their ability to interfere with multiple, critical cellular processes necessary for cancer cell survival and proliferation.

A key mechanism by which 4-aminoquinoline analogues exert their anticancer effects is the induction of cell cycle arrest, which halts the division of cancer cells. Different derivatives have been shown to arrest the cell cycle at various phases. For example, one potent analogue induced arrest at the prometa-metaphase in breast cancer cells, which was associated with the formation of multiple centrosomes. nih.gov Other studies have reported that 4-aminoquinoline-benzimidazole hybrids cause cell cycle arrest in the G2/M phase in leukemia and lymphoma cells. mdpi.com In contrast, certain quinoline-based hybrids were found to block the cell cycle of MCF-7 breast cancer cells at the G1 phase. rsc.org Furthermore, treatment of MGC-803 gastric cancer cells with a 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivative resulted in S phase arrest. rsc.org

Inducing apoptosis, or programmed cell death, is a primary goal of cancer therapy. Analogues of this compound have consistently demonstrated the ability to trigger this process in cancer cells. The molecular mechanism often involves the mitochondrial-dependent apoptotic pathway. rsc.orgtandfonline.com Studies have shown that these compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins. mdpi.comrsc.org This is often followed by the activation of key executioner enzymes like caspase-3, which orchestrates the dismantling of the cell. rsc.org The treatment of pancreatic ductal adenocarcinoma cells with 4-aminoquinoline derivatives has been shown to induce apoptosis, increase reactive oxygen species levels, and inhibit autophagy. nih.gov The eventual cell death is often characterized by DNA fragmentation, indicated by a sub-G1 peak in flow cytometry analysis. nih.govmdpi.com

The cytoskeleton, particularly microtubules composed of tubulin, is vital for cell division, motility, and shape. Several 4-aminoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, placing them in the same class as established anticancer agents like colchicine (B1669291) and the combretastatins. researchgate.netnih.gov By binding to tubulin (often at the colchicine binding site), these compounds disrupt the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. nih.gov This disruption leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers apoptosis. tandfonline.comnih.govrsc.org For example, a fluorinated 2-phenyl-4-quinolone derivative was found to be a potent inhibitor of tubulin polymerization with an IC50 of 0.46 μM. researchgate.net

Cellular signaling pathways, often driven by kinase enzymes, are frequently dysregulated in cancer. The 4-aminoquinoline scaffold has proven to be an effective framework for designing inhibitors of these crucial enzymes. Derivatives have been developed as potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key player in B-cell malignancies and autoimmune diseases. nih.govacs.orgacs.org Other analogues have been shown to potently inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity. tandfonline.comrsc.org The broader class of aminoquinolines is also known to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth and survival. nih.gov Furthermore, research has identified 4-aminoquinoline derivatives as inhibitors of other important kinases, including Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in immune signaling and inflammation. tandfonline.comsemanticscholar.org

Table 2: Summary of Molecular Mechanisms of 4-Aminoquinoline Analogues

| Mechanism | Specific Target/Process | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Cell Cycle Arrest | Prometa-metaphase | MDA-MB468 | Arrest due to multiple centrosome formation | nih.gov |

| G2/M Phase | Hut78, THP-1 | Suppression of cell cycle progression | mdpi.comnih.gov | |

| G1 Phase | MCF-7 | Blockage of cell cycle proliferation | rsc.orgrsc.org | |

| S Phase | MGC-803 | Induction of S phase arrest | rsc.org | |

| Apoptosis Induction | Mitochondrial Pathway | MCF-7, Hut78 | Disruption of mitochondrial membrane potential, caspase activation | mdpi.comrsc.orgrsc.orgtandfonline.com |

| Autophagy Inhibition | PDAC cells | P62 and LC3-II accumulation, lysosomal alkalinization | nih.gov | |

| Tubulin Inhibition | Tubulin Polymerization | Various | Inhibition of microtubule formation, G2/M arrest | researchgate.netnih.govrsc.org |

| Kinase Inhibition | Tyrosine Kinases (BTK, EGFR) | Various | Potent enzymatic inhibition | tandfonline.comrsc.orgnih.govacs.orgacs.org |

| PI3K/Akt/mTOR Pathway | Various | Inhibition of the signaling pathway | nih.gov |

Table 3: List of Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-aminoquinoline |

| 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine |

| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline |

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone |

| 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline |

| Bosutinib |

| Neratinib |

| Senexin C |

| Pelitinib |

| Combretastatin A-4 |

Anti-angiogenic Properties

Quinoline derivatives have been identified as potent inhibitors of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. arabjchem.org This process is critical in tumor growth and metastasis, making anti-angiogenic agents a key strategy in cancer therapy. mdpi.comekb.eg The primary mechanism for the anti-angiogenic activity of many quinoline compounds involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net VEGFR-2 is a tyrosine kinase receptor that plays a crucial part in mediating cellular signals that lead to endothelial cell survival, proliferation, and migration—all key steps in angiogenesis. researchgate.net

By blocking the activation of VEGFR-2, these compounds can effectively suppress the signaling pathway that promotes new blood vessel formation. ekb.eg Several quinoline-containing drugs, such as lenvatinib (B1674733) and cabozantinib, have been approved as VEGFR-2 inhibitors for cancer treatment. researchgate.net Research into various substituted quinoline derivatives continues to yield compounds with significant anti-angiogenic potential, demonstrating the versatility of the quinoline scaffold in developing new anticancer agents. arabjchem.org For instance, certain 2,4-disubstituted quinazoline (B50416) derivatives have shown a strong inhibitory effect on the adhesion and migration of human umbilical vein endothelial cells (HUVECs), a key in vitro model for studying angiogenesis. mdpi.com

Antimalarial Efficacy

The 4-aminoquinoline core is famously associated with antimalarial drugs, with chloroquine (B1663885) being the most well-known example. esr.ie However, the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has necessitated the development of new and effective analogues. esr.ienih.gov Research has shown that modifying the side chain of the 4-aminoquinoline structure can lead to compounds that retain activity against these resistant strains. nih.govacs.org

Activity against Drug-Resistant Plasmodium falciparum Strains

A significant focus of antimalarial drug discovery is to identify compounds effective against chloroquine-resistant (CQR) parasites. Numerous studies have demonstrated that novel 4-aminoquinoline analogues can overcome resistance. For example, a series of 4-aminoquinoline hydrazone analogues showed potent activity against the multidrug-resistant K1 strain of P. falciparum, with IC₅₀ values in the nanomolar range after a 72-hour exposure. mdpi.com Similarly, hybrids of β-carboline and 4-amino-7-chloroquinoline, known as harmiquins, exhibited low nanomolar activity against both chloroquine-sensitive (CQS) 3D7 and multi-drug resistant Dd2 strains. mdpi.com

The key to overcoming resistance often lies in structural modifications that alter the compound's interaction with the resistance-conferring protein, P. falciparum chloroquine resistance transporter (PfCRT), or that confer a different mechanism of action. nih.gov For instance, analogues with specific side chain lengths (≤3 or ≥10 carbons) have shown retained activity against CQR strains. nih.gov Dibemequines, which are 4-amino-7-chloroquinolines with dibenzylmethylamine side chains, have also proven to be efficacious against resistant parasites. acs.orgnih.gov

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Analogues

| Compound/Analogue Type | P. falciparum Strain (Resistance) | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-aminoquinoline hydrazone analogue | K1 (Multi-drug resistant) | 0.026 - 0.219 µM (72h) | mdpi.com |

| Harmiquin (β-Carboline-CQ hybrid) | Dd2 (Multi-drug resistant) | 6.5 - 10.5 nM | mdpi.com |

| Harmiquin (β-Carboline-CQ hybrid) | 3D7 (Sensitive) | 4.6 - 4.7 nM | mdpi.com |

| Benzylmethylpyridylmethylamine analogue | Dd2 (Resistant) | < 100 nM | acs.orgnih.gov |

| Benzylmethylpyridylmethylamine analogue | 7G8 (Resistant) | < 100 nM | acs.orgnih.gov |

Interference with Heme Detoxification Pathways

The primary mechanism of action for many quinoline antimalarials is the disruption of the parasite's heme detoxification process. nih.gov During its life cycle within human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. nih.govplos.org To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin, a process that occurs in the parasite's acidic digestive vacuole. nih.govpnas.org

4-aminoquinolines accumulate to high concentrations within this acidic vacuole. nih.gov Here, they interfere with hemozoin formation through two proposed mechanisms. pnas.org One theory suggests that the drug molecules cap the growing faces of the hemozoin crystal, physically preventing further heme molecules from being added. pnas.orgpnas.org Another hypothesis posits that the quinoline drugs form a complex with free heme in the vacuole, preventing its sequestration into the growing crystal. nih.govplos.org Regardless of the precise interaction, the result is the same: a buildup of toxic, free heme within the parasite. nih.gov This accumulation leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. nih.govplos.org

Targeting Parasitic Respiratory Complexes

Beyond heme detoxification, some quinoline analogues exert their antimalarial effect by targeting the parasite's mitochondria, a critical organelle for energy production and biosynthesis. acs.orgnih.gov The mitochondrial electron transport chain (ETC) is a key target. nih.gov The discovery that atovaquone (B601224) targets the mitochondrial bc1 complex validated the parasite's ETC as a viable drug target. nih.gov

Certain novel quinoline-indole conjugates have been shown to dissipate the mitochondrial membrane potential as an early event in their antimalarial action. acs.org This disruption of mitochondrial function chokes off the organelle's ability to perform essential functions, such as its role in pyrimidine (B1678525) synthesis, leading to parasite death. nih.gov Quinolone analogues have been specifically developed to inhibit the parasite's mitochondrial respiratory chain, demonstrating potent, nanomolar activity against multidrug-resistant P. falciparum. nih.gov This mechanism provides an alternative strategy to combat malaria, especially strains that have developed resistance to traditional quinolines that target heme detoxification. acs.orgnih.gov

Antimicrobial and Antibacterial Activities

The quinolone class of compounds, which shares the core quinoline structure, is renowned for its broad-spectrum antibacterial activity. mdpi.com These synthetic antimicrobials are among the most successful classes of antibiotics, targeting essential bacterial enzymes and leading to cell death. mdpi.com

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The bactericidal action of quinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.govplos.org These enzymes are crucial for bacterial survival as they manage the topology of DNA during replication, transcription, and repair. plos.orgnih.gov Both enzymes work by creating a transient double-strand break in the DNA, allowing another segment of DNA to pass through before resealing the break. nih.gov

Quinolones exert their effect by binding to the enzyme-DNA complex, stabilizing it in the cleaved state. mdpi.comnih.gov This trapped complex physically blocks the progression of the DNA replication fork, halting DNA synthesis. nih.gov The formation of these complexes is a key event in quinolone action, which subsequently induces the bacterial SOS response and, at higher concentrations, leads to the release of lethal double-strand DNA breaks, causing cell death. nih.govnih.gov

Interestingly, the primary target of quinolones can differ between bacterial types. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the more sensitive primary target. nih.gov Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is typically the primary target. nih.gov This dual-targeting capability contributes to the broad-spectrum activity of quinolone antibiotics.

Table 2: Mechanism of Quinolone Antibacterial Action

| Target Enzymes | Mechanism of Action | Primary Target (Gram-Negative) | Primary Target (Gram-Positive) | Reference |

|---|

Antileishmanial Activity

The 4-aminoquinoline scaffold is recognized as a privileged structure in the design of agents against Leishmania, the protozoan parasite responsible for leishmaniasis. nih.gov Analogues, including 8-substituted quinolines, have demonstrated significant leishmanicidal activity, targeting key aspects of the parasite's survival and its interaction with the host. nih.gov The effectiveness of these compounds is often linked to a multi-pronged attack on the parasite.

A primary mechanism of action for many quinoline-based antileishmanial agents is the disruption of the parasite's mitochondrial function. nih.govresearchgate.net The mitochondrion is a crucial organelle for the parasite's energy production and survival. Compounds like 8-hydroxyquinoline (B1678124), a related analogue, have been shown to cause a significant alteration in the mitochondrial membrane potential of Leishmania promastigotes. nih.gov

This depolarization of the mitochondrial membrane leads to a bioenergetic collapse, often characterized by a depletion of ATP, the cell's main energy currency. researchgate.net Studies on 4-aminoquinoline derivatives confirm that those with a lipophilic character and a terminal basic moiety are particularly adept at altering the mitochondrial membrane potential, affecting both cellular and mitochondrial functions. nih.gov This disruption can trigger an apoptosis-like programmed cell death cascade in the parasite. researchgate.net

Leishmania parasites are obligate intracellular pathogens that reside and multiply within the phagolysosomes of host macrophages. nih.govplos.org This acidic compartment is where the amastigote form of the parasite thrives, having developed mechanisms to survive the harsh environment. nih.gov A key strategy for an effective antileishmanial drug is its ability to reach this specific cellular location.

The 4-aminoquinoline scaffold has been identified as a structure that facilitates accumulation within the macrophage phagolysosome. nih.gov This targeted concentration increases the direct interaction between the drug and the intracellular amastigotes, enhancing the compound's efficacy while potentially minimizing exposure to other host cells. nih.gov The parasite itself influences this environment; for instance, it competes with the host macrophage for essential amino acids like arginine from the phagolysosomal pool. plos.org By concentrating in this compartment, quinoline derivatives can effectively target the parasite in its replicative niche.

Beyond direct antiparasitic action, the efficacy of antileishmanial compounds can be significantly enhanced by modulating the host's immune response. mdpi.com A successful immune response against Leishmania typically involves the activation of macrophages to a classically activated (M1) phenotype, driven by Th1-type cytokines like interferon-gamma (IFN-γ) and TNF-α. mdpi.comnih.gov This M1 polarization enhances the macrophage's microbicidal functions, including the production of nitric oxide (NO) and reactive oxygen species (ROS) that are lethal to the parasite. nih.gov

Conversely, the parasite actively tries to subvert this response, promoting an alternative (M2) macrophage polarization and the production of immunosuppressive cytokines like IL-10, which creates a permissive environment for its survival. mdpi.comnih.govfrontiersin.org Some 4-aminoquinoline derivatives are believed to act as immunostimulants, helping to shift the immune response towards the protective Th1/M1 axis. nih.gov For example, co-treatment of infected macrophages with IFN-γ has been shown to increase the accumulation and efficacy of other antileishmanial drugs. mdpi.com By potentially antagonizing the parasite's immunosuppressive tactics and promoting a robust pro-inflammatory response, these compounds can empower the host's own immune system to clear the infection. mdpi.com

Table 2: Key Antileishmanial Mechanisms of 4-Aminoquinoline Analogues

| Mechanism | Target | Outcome for Parasite | Source |

| Mitochondrial Disruption | Mitochondrial membrane potential | Bioenergetic collapse, ATP depletion, apoptosis | nih.govresearchgate.netnih.gov |

| Cellular Accumulation | Macrophage phagolysosome | Increased drug-parasite interaction | nih.govnih.gov |

| Host Immunostimulation | Host immune cells (macrophages, T-cells) | Enhanced parasite killing via M1 polarization and Th1 response | nih.govmdpi.comnih.gov |

Neuroprotective and Neuropsychiatric Applications

The quinoline scaffold is a versatile structure that has also been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Research in this area focuses on developing multifunctional agents that can address the complex pathology of the disease, which includes amyloid protein buildup, tau tangles, and neuronal damage. nih.govalzheimers.org.uk

Derivatives of 8-aminoquinoline (B160924) have been synthesized and evaluated as potential multifunctional agents for Alzheimer's disease. nih.gov One strategy involves creating hybrid molecules that combine the quinoline core with other active moieties, such as melatonin, to target multiple aspects of the disease cascade. nih.gov The rationale is that such compounds can modulate brain receptors involved in memory and learning while also protecting brain cells from damage. alzheimers.org.uk

Furthermore, there is indirect evidence suggesting that compounds interacting with trace amine-associated receptors (TAARs) could be a therapeutic strategy. nih.gov Modifiers of TAAR1, for example, might improve cognition by enhancing dopamine (B1211576) and serotonin (B10506) levels. nih.gov Given that this compound is a trace amine analogue, its potential interaction with such receptor systems could be a future area of investigation for neuroprotective effects.

Anxiolytic and Antidepressant Effects of Related 8-Hydroxyquinoline Derivatives

The therapeutic potential of 8-hydroxyquinoline derivatives has extended into the realm of neuropsychiatric disorders, with several studies highlighting their anxiolytic and antidepressant properties. These compounds are thought to exert their effects through various mechanisms, leveraging their unique chemical structures to interact with biological targets in the central nervous system. Enantiomers of certain 8-hydroxyquinoline derivatives have been specifically identified for their potential use as anxiolytic and antidepressant agents. google.comjustia.com

Research involving animal models has been crucial in elucidating these effects. For instance, a study on a novel derivative, 5-(((2-hydroxy-ethyl)thio)methyl)quinolin-8-ol, investigated its toxicological and pharmacological profile. researchgate.netnajah.edu The anxiogenic and antidepressant activities were assessed using established behavioral tests such as the open field test (OFT), elevated plus-maze (EPM), and the forced swimming test (FST). researchgate.netnajah.edu The results indicated that this particular derivative of 8-hydroxyquinoline did not exhibit signs of anxiety or depression at doses below its lethal dose (LD50) of 100 mg/kg, suggesting a favorable profile for potential therapeutic use at lower concentrations. najah.edu

Another investigation into a different 8-hydroxyquinoline derivative, 5-(((2-hydroxyethyl) thio) methyl)quinolin-8-ol, also utilized the OFT, EPM, and FST to evaluate its potential anti-anxiety and anti-depressant effects. researchgate.net Interestingly, the findings from the OFT and EPM tests suggested an anxiogenic effect for this molecule, while the FST indicated a depressive effect. researchgate.net These contrasting findings underscore the complexity of structure-activity relationships within this class of compounds and highlight the necessity for detailed pharmacological screening of individual derivatives.

The table below summarizes the findings from behavioral tests on a specific 8-hydroxyquinoline derivative.

| Behavioral Test | Observed Effect | Compound Studied |

| Open Field Test (OFT) | Anxiogenic Effect | 5-(((2-hydroxyethyl) thio) methyl)quinolin-8-ol |

| Elevated Plus-Maze (EPM) | Anxiogenic Effect | 5-(((2-hydroxyethyl) thio) methyl)quinolin-8-ol |

| Forced Swim Test (FST) | Depressive Effect | 5-(((2-hydroxyethyl) thio) methyl)quinolin-8-ol |

These studies collectively suggest that the 8-hydroxyquinoline scaffold is a promising starting point for the development of novel agents targeting anxiety and depression. However, the specific substitutions on the quinoline ring are critical in determining the precise pharmacological profile, with some derivatives showing potential therapeutic benefits while others may exhibit opposing effects.

Immunosuppressive Properties (e.g., Calcineurin Inhibition)

Quinoline derivatives have garnered significant attention for their immunomodulatory and immunosuppressive activities. nih.govresearchgate.netgoogle.com These properties make them attractive candidates for the development of new therapies for autoimmune diseases and organ transplantation. google.comgoogle.com The mechanism of action for some of these compounds involves the inhibition of key pathways in the immune response, such as T-cell activation. nih.gov

Calcineurin is a crucial enzyme in the T-cell activation pathway. mdpi.com It is a serine-threonine phosphatase that, upon activation, dephosphorylates the nuclear factor of activated T-cells (NFAT). mdpi.com This dephosphorylation allows NFAT to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines like interleukin-2 (B1167480) (IL-2), which are essential for T-cell proliferation and the subsequent immune response. mdpi.com Calcineurin inhibitors block this cascade, thereby suppressing the immune system. mdpi.comacs.org

A study focused on the synthesis and evaluation of a series of quinoline derivatives for immunosuppressive activity revealed that certain 5,7-dimethoxyquinolin-4-yl ortho-substituted benzoate (B1203000) derivatives demonstrated significant inhibitory activity on T-cell proliferation without notable cytotoxicity. nih.gov Specifically, compounds such as 5,7-dimethoxyquinolin-4-yl 2,6-dichlorobenzoate (B1236402) and 5,7-dimethoxyquinolin-4-yl 4-methylbenzenesulfonate (B104242) were identified as potent inhibitors. nih.gov Further investigation using fluorescence-activated cell sorter (FACS) analysis showed that these active compounds exert their immunosuppressive effects by inhibiting T-cell activation in a dose-dependent manner. nih.gov

The table below presents the immunosuppressive activity of selected quinoline derivatives.

| Compound | Structure | Inhibitory Activity on T-cell Activation |

| 5,7-dimethoxyquinolin-4-yl 2,6-dichlorobenzoate | Ortho-substituted benzoate derivative of 5,7-dimethoxyquinoline | Potent |

| 5,7-dimethoxyquinolin-4-yl 4-methylbenzenesulfonate | Sulfonate derivative of 5,7-dimethoxyquinoline | Potent |

While direct evidence for calcineurin inhibition by this compound is not extensively documented in the reviewed literature, the established immunosuppressive properties of the broader quinoline class suggest that this is a plausible mechanism of action for some of its analogues. The ability of quinoline derivatives to modulate immune responses highlights their potential as a versatile scaffold for designing novel immunosuppressive agents.

Antituberculosis Activity against Mycobacterium tuberculosis

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with a significant number of derivatives showing potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). austinpublishinggroup.comtandfonline.comresearchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new antitubercular drugs with novel mechanisms of action, and quinoline-based compounds are a promising area of research. tandfonline.comacs.org

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antitubercular activity of quinoline derivatives. tandfonline.commdpi.com These studies have shown that substitutions at various positions of the quinoline ring can significantly influence the compound's potency. For instance, a study on 4-alkoxyquinolines demonstrated that the introduction of an ethyl group at a specific position resulted in a compound with a minimum inhibitory concentration (MIC) of 0.06 μM, which was four times more potent than its methyl-containing analogue. acs.org This finding is particularly relevant to this compound, as it highlights the potential importance of the ethyl group for antimycobacterial activity.

Further SAR studies on quinoline-based compounds have revealed several key insights:

Substitutions at C2 and C4: Modifications at these positions have been a major focus. For example, in a series of 2-substituted quinolines, a 4-(adamantan-1-yl) group was found to be a key feature for potent anti-TB activity. austinpublishinggroup.com

Halogenation: The introduction of halogen atoms, such as fluorine and chlorine, at various positions on the quinoline ring has been shown to enhance antitubercular activity in several series of compounds. tandfonline.commdpi.com

Lipophilicity: The lipophilicity of the molecule plays a crucial role in its ability to penetrate the complex cell wall of M. tuberculosis. A positive correlation between lipophilicity and anti-TB activity has been observed in some series of indole-2-carboxamides, which are also being investigated as anti-TB agents. nih.gov

Fused Ring Systems: The development of quinoline-based fused ring systems has also yielded compounds with moderate to good activity against M. tuberculosis. tandfonline.com

The table below summarizes the antitubercular activity of selected quinoline derivatives against M. tuberculosis H37Rv.

| Compound Class | Key Structural Features | MIC Range (μg/mL) | Reference |

| 3,4-Disubstituted quinolines | Substituted hydrazones at C-3 | 0.625 - 1.25 | tandfonline.com |

| 2,3-Disubstituted quinolines | 4-chloro- and 4-fluoro-substitutions | 62.5 | tandfonline.com |

| 4-Alkoxyquinolines | Ethyl group at the 4-position of the benzene (B151609) ring | 0.06 (μM) | acs.org |

| Quinoline-isoxazole derivatives | Isoxazole containing side-chain | 0.77 - 0.95 (μM) | acs.org |

The diverse range of quinoline derivatives with significant antitubercular activity underscores the importance of this chemical scaffold in the ongoing search for new and more effective treatments for tuberculosis. The insights gained from SAR studies are crucial for the rational design of novel analogues of compounds like this compound with improved potency and pharmacological profiles.

Mechanisms of Action of 8 Ethylquinolin 4 Amine Derivatives

Elucidation of Molecular Targets and Binding Sites

Derivatives of the quinoline (B57606) scaffold, to which 8-Ethylquinolin-4-amine belongs, are known to engage a variety of molecular targets, a characteristic that accounts for their broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer effects.

One of the primary mechanisms of action for 4-aminoquinoline (B48711) derivatives in the context of malaria is the inhibition of hemozoin formation. nih.gov These compounds are understood to interact with heme, preventing its polymerization into hemozoin, a non-toxic crystalline form. nih.gov This leads to an accumulation of toxic free heme within the parasite, ultimately causing its death. nih.gov The association constant between the drug and the ferriprotoporphyrin (FP) ring is a key indicator of this antimalarial activity. nih.gov

In the realm of cancer therapeutics, quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov Specifically, certain derivatives target the colchicine (B1669291) binding site on β-tubulin. researchgate.netnih.gov This interaction disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest, particularly in the G2 and M phases, and subsequent apoptosis. researchgate.net Molecular docking studies have helped to visualize these interactions, revealing that compounds can fit into the active site and interact with critical amino acid residues. researchgate.net

Furthermore, quinoline derivatives can act as ligands, forming coordination complexes with various transition metals like copper, cobalt, and zinc. The specific positioning of nitrogen atoms within the quinoline structure influences this coordination behavior. This ability to chelate metal ions can disrupt essential biological processes that rely on these metals. evitachem.comresearchgate.net For instance, some derivatives have shown a specific ability to chelate copper ions. researchgate.net

The structural features of these molecules are critical to their binding capabilities. For example, in a derivative of 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate, the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the cyano group at the 8-position may improve binding affinity to target enzymes like kinases or bacterial topoisomerases.

Table 1: Molecular Targets of Quinoline Derivatives

| Target | Biological Effect | Example Derivative Class |

|---|---|---|

| Heme Polymerase | Antimalarial | 4-Aminoquinolines nih.gov |

| β-Tubulin (Colchicine Site) | Anticancer (Antimitotic) | 2-(Trifluoromethyl)quinolin-4-amine (B175998) derivatives researchgate.netnih.gov |

| Metal Ions (e.g., Cu²⁺) | Disruption of metalloenzymes | 8-Aminoquinoline-melatonin hybrids evitachem.comresearchgate.net |

| DNA Gyrase / Topoisomerase IV | Antimicrobial | Fluoroquinolones |

Perturbations of Key Cellular Pathways and Signaling Cascades

The interaction of this compound derivatives with their molecular targets triggers disruptions in vital cellular pathways and signaling cascades.

A significant pathway affected by some quinoline derivatives is the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival. Inhibition of this cascade by compounds such as 8-Methylquinolin-4-amine can induce apoptosis (programmed cell death) in cancer cells.

In the context of antimicrobial activity, the mechanism often involves the disruption of bacterial DNA synthesis. Certain quinoline derivatives achieve this by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, enzymes essential for DNA replication and repair, leading to rapid bacterial death.

For derivatives designed as anticancer agents, a common outcome of target engagement (e.g., tubulin inhibition) is the induction of cell cycle arrest and apoptosis. researchgate.netnih.gov For instance, a potent quinoline derivative was shown to significantly increase the population of breast cancer cells in the G2 and M phases of the cell cycle and also promoted both early and late stages of apoptosis. researchgate.net This was accompanied by a notable reduction in β-tubulin mRNA levels. researchgate.net

Another mechanism observed with 4-aminoquinolines involves the depolarization of the mitochondrial membrane potential. This event can trigger the production of reactive oxygen species (ROS), leading to alterations in parasite morphology and apoptotic-like cell death in organisms like Leishmania. frontiersin.org

MAPK (mitogen-activated protein kinase) pathways are fundamental signaling cascades that regulate a wide array of cellular decisions, including proliferation, stress responses, and apoptosis. nih.gov While direct modulation by this compound is not explicitly detailed, the general sensitivity of these pathways to chemical inhibitors makes them a plausible, though unconfirmed, target for quinoline derivatives. The complexity of MAPK signaling, with its multiple tiers of kinases, allows for numerous points of regulation and intervention. nih.gov

Table 2: Affected Cellular Pathways and Consequences

| Pathway/Process | Consequence of Perturbation | Implicated Derivative Class |

|---|---|---|

| PI3K/AKT/mTOR Signaling | Inhibition of cell proliferation, induction of apoptosis | 8-Methylquinolin-4-amine |

| Tubulin Polymerization | Cell cycle arrest (G2/M phase), apoptosis | Various anticancer quinolines researchgate.netnih.gov |

| Bacterial DNA Replication | Inhibition of DNA gyrase/topoisomerase, bacterial death | Antimicrobial quinolines |

| Heme Detoxification | Accumulation of toxic heme, parasite death | Antimalarial 4-aminoquinolines nih.gov |

Role of Nitrenium Ion Formation in Biological Activity of Aromatic Amines

Aromatic and heterocyclic amines, the class of compounds to which this compound belongs, can undergo metabolic activation to become biologically active. imrpress.com A key step in this process is the formation of highly reactive electrophilic metabolites, particularly nitrenium ions. imrpress.comresearchgate.net

The formation of a nitrenium ion ([R₂N]⁺) involves the oxidation of the amine group. wikipedia.org Well-characterized enzymatic pathways lead to the creation of reactive esters, such as N-acetoxyarylamines, which are considered precursors to short-lived nitrenium ions. imrpress.com These nitrenium ions are potent electrophiles that can react with biological nucleophiles, most notably DNA. researchgate.net

The reaction of arylnitrenium ions with DNA is a significant event, as it can lead to the formation of DNA adducts. imrpress.com The C-8 position of guanine (B1146940) is a particularly common site for adduction by nitrenium ions derived from polycyclic aromatic amines. imrpress.com These DNA adducts can disrupt the normal functioning of DNA, leading to mutations and potentially initiating carcinogenic processes. researchgate.net The biological activity of many aromatic amine carcinogens is directly linked to this metabolic activation and subsequent DNA binding. imrpress.com

The stability and reactivity of the nitrenium ion are influenced by the structure of the parent amine. nih.gov Most arylnitrenium ions are ground-state singlets and can have lifetimes long enough (microseconds in water) to be selective in their reactions within a biological environment. imrpress.comwikipedia.org The energetics of nitrenium ion formation can vary significantly depending on the structure of the aromatic system. nih.gov While this mechanism is well-established for many carcinogenic aromatic amines, its specific role in the therapeutic or toxicological profile of this compound and its direct derivatives requires further specific investigation. imrpress.com However, the potential for nitrenium ion formation is an inherent chemical property of the aromatic amine structure. wikipedia.orgnih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-Methylquinolin-4-amine |

| 3-Chloro-8-ethylquinolin-4-amine |

| 4-(2-Chloro-8-ethylquinolin-3-yl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 8-Aminoquinoline (B160924) |

| Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate |

| Chloroquine (B1663885) |

| Amodiaquine |

| Clozapine |

| N-acetoxyarylamines |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While direct docking studies for 8-Ethylquinolin-4-amine are not prominent, research on analogous quinolin-4-amine derivatives highlights their potential as inhibitors for various biological targets.

For instance, a series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives were designed as microtubule-targeted agents. nih.gov Molecular docking of these compounds into the colchicine (B1669291) binding site of tubulin revealed that hydrogen bonds reinforced their interactions within the binding pocket, suggesting a potential mechanism for their antiproliferative activity. nih.gov Similarly, docking studies of 7-chloro-4-aminoquinoline derivatives against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) have been used to analyze potential binding modes and affinities, guiding the synthesis of new antimalarial agents. ijpsdronline.com

In another study, 4-aminoquinoline (B48711) derivatives were investigated as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein (EACP) reductase. jmpas.com Docking analyses helped to identify key structural features required for inhibition. jmpas.com Furthermore, computational studies on tacrine (B349632) analogues, which share a similar core structure, have used docking to explore interactions with enzymes relevant to Alzheimer's disease. researchgate.net These studies collectively suggest that the quinolin-4-amine scaffold is a versatile pharmacophore that can be tailored to interact with a wide range of biological targets. The ethyl group at the 8-position of this compound would likely occupy a hydrophobic pocket within a target's active site, influencing its binding affinity and selectivity.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, electronic properties, and reactivity. Several studies have employed DFT to characterize quinoline (B57606) derivatives.

DFT calculations, often at the B3LYP/6-31G level of theory or similar, have been used to optimize the molecular structures of various quinoline derivatives and to calculate key quantum-chemical descriptors. rsc.orgscirp.orgarabjchem.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. arabjchem.org

Table 1: Representative Quantum Chemical Parameters for Quinoline Derivatives (Illustrative) Note: This table is illustrative and based on typical values found in DFT studies of quinoline derivatives, not specific to this compound.

| Parameter | Description | Typical Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 4.5 eV |

| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.25 eV |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models predict how a drug will be absorbed, distributed, metabolized, and excreted by the body.

Studies on various quinolin-4-amine derivatives have utilized tools like the SwissADME web server and the Qikprop module of Schrödinger to predict their drug-likeness. mdpi.comtandfonline.com These predictions often evaluate compliance with Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

For a series of pyrrolo[1,2-a]quinoline (B3350903) derivatives, ADME predictions showed that most compounds possessed good drug-like properties and potential for oral bioavailability. mdpi.com Predictions also assessed properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential inhibition of cytochrome P450 (CYP) enzymes. mdpi.comnih.gov For example, in one study, several quinoline derivatives were predicted to be potential inhibitors of CYP1A2 and CYP3A4, while none were expected to inhibit CYP2D6. mdpi.com

While specific ADME data for this compound is not published, predictions for structurally similar compounds suggest that it would likely exhibit favorable ADME properties, such as high gastrointestinal absorption. mdpi.comresearchgate.net

Table 2: Predicted ADME Properties for Quinolin-4-amine Analogs (Illustrative) Note: This table presents a range of typical predicted values for quinolin-4-amine derivatives and is for illustrative purposes.

| Property | Description | Predicted Outcome |

|---|---|---|

| Lipinski's Rule of Five | Assesses drug-likeness | Likely 0-1 violations |

| GI Absorption | Gastrointestinal absorption level | High |

| BBB Permeant | Blood-Brain Barrier penetration | Variable (No to Yes) |

| P-gp Substrate | Substrate for P-glycoprotein efflux pump | Likely No |

| CYP Inhibition | Inhibition of Cytochrome P450 enzymes | Potential for inhibition of specific isoforms (e.g., CYP1A2, CYP3A4) |

Preclinical Research and Therapeutic Potential of 8 Ethylquinolin 4 Amine Analogues

In Vitro and In Vivo Pharmacological Evaluation in Disease Models

The pharmacological evaluation of quinoline (B57606) derivatives, including analogues of 8-Ethylquinolin-4-amine, has demonstrated a broad spectrum of biological activities in various disease models. These compounds are of significant interest in medicinal chemistry due to their diverse therapeutic potential. orientjchem.orgchemrj.org

Anticancer Activity: Substituted quinoline-4-amines have been investigated for their anticancer properties. For instance, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were synthesized and shown to be potent inhibitors of c-Met kinase, a receptor tyrosine kinase often overexpressed in human cancers. These compounds exhibited IC50 values below 1 nM in in vitro kinase and cell-based assays. orientjchem.org Another study reported that N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine demonstrated significant antiproliferative activity against several human cancer cell lines, including HCT-116 (colon cancer), RKO (colon cancer), A2780 (ovarian cancer), and HeLa (cervical cancer), with IC50 values in the micromolar range. chemrj.org This compound was also found to inhibit tumor growth in mouse models. chemrj.org Furthermore, certain 1H-imidazo[4,5-c]quinolin-4-amines have been shown to inhibit tumor formation in animal models. scispace.com

Anti-inflammatory and Immunomodulatory Effects: Certain substituted quinolin-4-amine compounds have been described for their anti-inflammatory activity. google.com The immunomodulatory potential of this class of compounds is highlighted by the discovery of 1H-imidazo[4,5-c]quinolin-4-amines that induce the biosynthesis of interferon. scispace.com Additionally, a study on substituted 2-phenylquinolin-4-amines identified potent antagonists of immunostimulatory CpG-oligodeoxynucleotides. nih.gov The most effective compound, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, had an EC50 of 0.76 nM. nih.gov

Antiviral and Antimicrobial Activity: The quinoline scaffold is a key component in various antimicrobial agents. orientjchem.org Specifically, 1H-imidazo[4,5-c]quinolin-4-amines have been identified as antiviral agents. scispace.com The introduction of a fluorine atom at the C-6 position of the quinoline ring can significantly enhance antibacterial activity. orientjchem.org

Antimalarial Activity: 4-Aminoquinolines are a well-established class of antimalarial drugs. nih.gov Research has shown that modifications to the side chain of 4-aminoquinolines can enhance their activity against drug-resistant strains of Plasmodium falciparum. researchgate.netijpsdronline.com For example, a series of 4-aminoquinoline-pyrimidine hybrids displayed potent antiplasmodial activity with IC50 values in the nanomolar range against both chloroquine-sensitive and -resistant strains. acs.org The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite. nih.govhuji.ac.il

Pharmacological Evaluation Data of Selected Quinoline Analogues

| Compound Class | Disease Model | Key Findings |

| 3,5-disubstituted and 3,5,7-trisubstituted quinolines | Cancer (c-Met kinase) | Potent inhibition with IC50 values < 1 nM. orientjchem.org |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | Colon, Ovarian, Cervical Cancer | Significant antiproliferative activity (IC50 = 2.56-3.67 µM). chemrj.org |

| 1H-Imidazo[4,5-c]quinolin-4-amines | Cancer, Viral Infections | Inhibition of tumor formation and induction of interferon. scispace.com |

| Substituted 2-phenylquinolin-4-amines | Immunostimulation | Potent antagonists of CpG-oligodeoxynucleotides (EC50 = 0.76 nM). nih.gov |

| 4-Aminoquinoline-pyrimidine hybrids | Malaria (P. falciparum) | Excellent potency against drug-sensitive and -resistant strains (IC50 = 0.012–0.10 µM). acs.org |

Identification and Development as Chemical Tool Compounds for Biological Studies

Quinoline-based compounds, including analogues of this compound, have been successfully developed and utilized as chemical tool compounds for various biological studies, particularly as fluorescent probes for bio-imaging. crimsonpublishers.com The inherent fluorescence properties of the quinoline scaffold, coupled with its synthetic versatility, make it an attractive platform for designing molecular probes to investigate cellular processes. crimsonpublishers.comnih.gov

These fluorescent probes are instrumental in the non-invasive, real-time visualization and detection of biological events at the molecular level. crimsonpublishers.comnih.gov They offer high sensitivity and rapid response times for applications such as cellular staining, tracking biomolecules, and sensing specific analytes within living cells. nih.govnih.gov

Key strategies in the development of quinoline-based chemical tools involve:

Modular Design: A modular approach to the quinoline scaffold allows for the systematic tuning of photophysical properties, compound polarization, and structural diversity. This enables the rational design of probes for specific applications. nih.gov

Targeted Synthesis: Advances in synthetic chemistry, such as regioselective palladium-catalyzed cross-coupling, facilitate the combinatorial development of diverse quinoline-based fluorophores. nih.gov

Sensing Mechanisms: Quinoline probes have been designed to detect a variety of biological targets and environmental changes. For example, quinoline-derived ortho-diamines have been synthesized as bimodal sensors for nitric oxide (NO), with detection limits in the nanomolar range. bohrium.com Other probes have been developed to respond to changes in intracellular pH or to detect specific ions like Hg2+. crimsonpublishers.comnih.gov

Examples of Quinoline-Based Chemical Tools

| Probe Type | Target/Application | Key Features |

| Quinoline-based modular probes | Live-cell imaging, pH sensing | Two-stage fluorescence response to intracellular pH. nih.gov |

| Quinoline-derived ortho-diamines | Nitric oxide (NO) detection | Bimodal (UV-visible and fluorescence) sensing with nanomolar detection limits. bohrium.com |

| Quinoline and benzothiazole-based chemosensor | Hg2+ detection | Operates through an Excited State Intramolecular Proton Transfer (ESIPT) mechanism. crimsonpublishers.com |

| Multi-photon fluorescent probes | Lipid droplet imaging | Exhibit enhanced three-photon fluorescence upon interaction with liposomes. researchgate.net |

The development of these chemical tools underscores the importance of the quinoline scaffold in chemical biology for elucidating complex biological functions. crimsonpublishers.comnih.gov

Advancements in Drug Delivery Systems

To overcome challenges such as poor water solubility and non-specific distribution of quinoline-based therapeutic agents, researchers are exploring advanced drug delivery systems, with a particular focus on nanoconjugate formulations. nih.gov These systems aim to enhance therapeutic efficacy by enabling targeted delivery of the drug to the site of action, thereby increasing local concentration and minimizing systemic exposure and off-target toxicity. mdpi.comnih.gov

Several types of nanoparticles have been investigated for the delivery of quinoline derivatives:

Polymeric Nanoparticles: Biodegradable polymers like polylactic acid (PLA) and polylactic-co-glycolic acid (PLGA) are commonly used to encapsulate quinoline derivatives. researchgate.net These nanoparticles can be engineered for controlled release and can be surface-modified with targeting ligands to direct them to specific cells or tissues. researchgate.net For instance, polymeric nanoparticles loaded with quinoline derivatives have been utilized in preclinical models of Alzheimer's disease and glioblastoma. researchgate.net

Lipid-Based Nanoparticles: Lipid vesicles and other lipid-based systems can encapsulate quinoline derivatives, improving their bioavailability and ability to cross biological barriers like the blood-brain barrier (BBB). mdpi.com This strategy can lead to sustained drug release and reduced clearance rates. mdpi.com

Metallic Nanoparticles: Drug-loaded metallic nanoparticles have been shown to improve the cytotoxicity of quinoline-hydrazone hybrids against cancer cells, offering a potential site-directed drug delivery approach. bohrium.com

Soluble Starch Nanoparticles: In one study, a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, was loaded onto soluble starch nanoparticles to enhance its anti-inflammatory effects. nih.gov

TPGS-based Nanoconjugates: A nanoconjugate drug delivery system using D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) was developed for an ethylquinolin–thiazolo–triazole derivative. nih.govoa.mg This formulation demonstrated enhanced therapeutic potential in preclinical cancer models. researchgate.net

These nanoconjugate formulations hold significant promise for improving the clinical translation of potent quinoline-based compounds by optimizing their pharmacokinetic profiles and targeting capabilities. mdpi.comnih.gov

A significant challenge in the development of quinoline-based drugs is their often poor water solubility, which can limit bioavailability and therapeutic efficacy. nih.govmdpi.com Nanotechnology offers a promising solution to this issue by enhancing both the solubility and intracellular penetration of these compounds. nih.govnih.gov

Encapsulating hydrophobic quinoline derivatives within nanoparticle carriers can effectively increase their solubility in aqueous environments. nih.gov For example, the formulation of an ethylquinolin–thiazolo–triazole derivative into a nanoconjugate with D-α-tocopheryl polyethylene glycol succinate (TPGS) was shown to improve the solubility of the hydrophobic drug. nih.gov Similarly, the use of soluble starch nanoparticles as a carrier for a quinoline derivative was employed to address issues of poor water solubility. nih.gov

Beyond improving solubility, nanoparticle-based delivery systems can also enhance the penetration of quinoline analogues into target cells. The small size of nanoparticles facilitates their uptake by cells, potentially through endocytosis. nih.gov This increased intracellular accumulation can lead to a more potent therapeutic effect. For instance, TPGS-based nanomicelles were found to enhance the cellular uptake of the encapsulated drug, leading to increased intracellular reactive oxygen species levels and triggering apoptosis in cancer cells. oa.mg The ability of lipid-based nanoparticle systems to improve the delivery of quinoline derivatives across the blood-brain barrier is another critical advantage, increasing their bioavailability within the central nervous system. mdpi.com

Additionally, specific chemical modifications to the quinoline scaffold itself can influence solubility. For instance, the introduction of a hydroxyl group at position 3 in a series of 3-hydroxyquinoline-4-carboxylic acid derivatives resulted in a solubility of at least 0.5 mM. publichealthtoxicology.com

Future Perspectives and Research Directions for 8 Ethylquinolin 4 Amine and Its Derivatives